2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one, also known by its CAS number 1354026-74-6, is a complex organic compound belonging to the class of amino ketones. This compound is characterized by its unique structure, which includes a piperidine ring and an amino group, making it of interest in various scientific applications.
The compound is classified as a specialty chemical and falls under the category of psychoactive substances due to its structural similarity to other compounds that influence neurotransmitter systems. Its classification can also extend to research chemicals used in pharmacological studies.
The synthesis of 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic synthesis techniques. The general approach includes:
Technical details regarding specific reagents, solvents, and conditions are crucial for successful synthesis but are often proprietary or detailed in specialized literature.
The molecular structure of 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can be represented in various formats such as SMILES and InChI:
CC(C(=O)NCC1CCN(C(C)C)CC1)C(C)N(C)C
InChI=1S/C20H33N3O/c1-30(22)14-17(15(2)3)12-11-18(23)13-19(24)20(4,5)10/h11,14,18H,12-13,22H2,1H3,(H,23)(H,24)/t18-/m0/s1
The molecular formula is , with a molecular weight of approximately 335.50 g/mol. The compound exhibits chirality due to the presence of a stereogenic center in the piperidine ring.
The reactivity of 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can be analyzed through various chemical reactions:
Technical details about these reactions often depend on specific experimental conditions and desired outcomes.
The mechanism of action for 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is primarily linked to its interaction with neurotransmitter systems in the brain. It is hypothesized that this compound may act as a stimulant or modulator due to its structural similarities with other psychoactive agents.
Data supporting these mechanisms typically arise from pharmacological studies that investigate binding affinities to various receptors such as dopamine or norepinephrine transporters.
The physical properties of 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one include:
Chemical properties involve stability under various conditions, reactivity towards acids/bases, and potential for hydrolysis or oxidation. Specific data on boiling points, melting points, or pKa values may vary based on purity and form.
This compound has potential applications in several scientific domains:
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6
CAS No.: